molecular formula C12H14N4O6 B14548417 N-[2-(Dimethylamino)-2-oxoethyl]-N-methyl-3,5-dinitrobenzamide CAS No. 62205-73-6

N-[2-(Dimethylamino)-2-oxoethyl]-N-methyl-3,5-dinitrobenzamide

Cat. No.: B14548417
CAS No.: 62205-73-6
M. Wt: 310.26 g/mol
InChI Key: KWIWOOIQQBFLKL-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)-2-oxoethyl]-N-methyl-3,5-dinitrobenzamide: is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylamino group, an oxoethyl group, and a dinitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Dimethylamino)-2-oxoethyl]-N-methyl-3,5-dinitrobenzamide typically involves the reaction of 3,5-dinitrobenzoic acid with N,N-dimethylaminoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: N-[2-(Dimethylamino)-2-oxoethyl]-N-methyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Chemistry: N-[2-(Dimethylamino)-2-oxoethyl]-N-methyl-3,5-dinitrobenzamide is used as a precursor in the synthesis of other complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It can be used as a probe to investigate enzyme activities and protein-ligand interactions .

Medicine: Its ability to undergo various chemical modifications makes it a versatile scaffold for drug design .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of N-[2-(Dimethylamino)-2-oxoethyl]-N-methyl-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The presence of the dimethylamino and dinitro groups allows for specific interactions with biological molecules, leading to changes in cellular pathways and processes .

Comparison with Similar Compounds

Uniqueness: N-[2-(Dimethylamino)-2-oxoethyl]-N-methyl-3,5-dinitrobenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

62205-73-6

Molecular Formula

C12H14N4O6

Molecular Weight

310.26 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-oxoethyl]-N-methyl-3,5-dinitrobenzamide

InChI

InChI=1S/C12H14N4O6/c1-13(2)11(17)7-14(3)12(18)8-4-9(15(19)20)6-10(5-8)16(21)22/h4-6H,7H2,1-3H3

InChI Key

KWIWOOIQQBFLKL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CN(C)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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